5-acetamido-6-formamido-3-methyluracil is a formamidopyrimidine. It has a role as a mouse metabolite. It derives from a uracil.
5-Acetylamino-6-formylamino-3-methyluracil
CAS No.: 85438-96-6
Cat. No.: VC20746731
Molecular Formula: C8H10N4O4
Molecular Weight: 226.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 85438-96-6 |
|---|---|
| Molecular Formula | C8H10N4O4 |
| Molecular Weight | 226.19 g/mol |
| IUPAC Name | N-(6-formamido-3-methyl-2,4-dioxo-1H-pyrimidin-5-yl)acetamide |
| Standard InChI | InChI=1S/C8H10N4O4/c1-4(14)10-5-6(9-3-13)11-8(16)12(2)7(5)15/h3H,1-2H3,(H,9,13)(H,10,14)(H,11,16) |
| Standard InChI Key | RDZNZFGKEVDNPK-UHFFFAOYSA-N |
| SMILES | CC(=O)NC1=C(NC(=O)N(C1=O)C)NC=O |
| Canonical SMILES | CC(=O)NC1=C(NC(=O)N(C1=O)C)NC=O |
Introduction
5-Acetylamino-6-formylamino-3-methyluracil (CAS 85438-96-6) is a metabolite of caffeine in humans, first isolated and characterized in the early 1980s . This compound plays a significant role in caffeine metabolism and has been studied for its chemical properties and biological implications. Below is a detailed analysis of its characteristics, synthesis, and research findings.
Key Structural Features:
| Property | Value | Source |
|---|---|---|
| Melting Point | 227–229°C | |
| Solubility | Slightly soluble in DMSO, methanol (heated) | |
| LogP (Partition Coefficient) | -0.74 (ALOGPS), -2.4 (Chemaxon) | |
| Polar Surface Area | 107.61 Ų |
Synthesis and Stability
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Formation: Produced in humans after oral caffeine administration via oxidative demethylation and acetylation .
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Instability: Deformylates in dilute base or methanol to form 5-acetylamino-6-amino-3-methyluracil .
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Isolation Methods:
Biological Role and Metabolism
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Caffeine Metabolism: A major human metabolite, accounting for ~10% of caffeine’s urinary metabolites .
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Species Specificity: Detected in humans and Brassica napus (rapeseed) .
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Enzymatic Pathways: Involves cytochrome P450 isoforms (e.g., CYP1A2) and N-acetyltransferases .
Physicochemical and Spectral Data
Collision Cross Sections (CCS):
| Adduct | CCS Value (Ų) | Prediction Method |
|---|---|---|
| [M-H]⁻ | 156.68 | DarkChem Lite v0.1 |
| [M+H]⁺ | 155.24 | DarkChem Lite v0.1 |
| [M+Na]⁺ | 154.64 | DarkChem Lite v0.1 |
| Source: |
NMR and MS Data:
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¹H NMR: Peaks corresponding to methyl (δ 1.9–2.1 ppm), acetyl (δ 2.2 ppm), and formyl (δ 8.1 ppm) groups .
Analytical Methods and Applications
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Research Applications:
External Database Identifiers
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